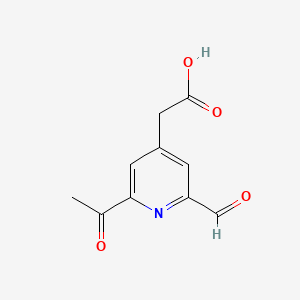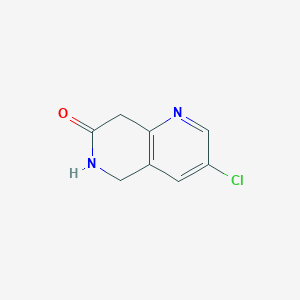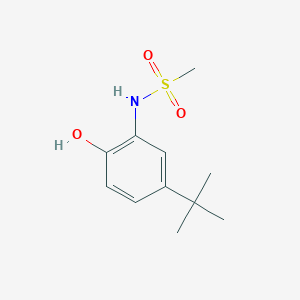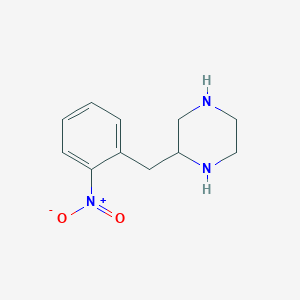
1-(4-Iodo-6-methylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-6-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8INO It is a derivative of pyridine, characterized by the presence of an iodo group at the 4th position and a methyl group at the 6th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Vorbereitungsmethoden
The synthesis of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone typically involves the iodination of 6-methylpyridin-2-yl ethanone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group at the desired position on the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the compound .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
1-(4-Iodo-6-methylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-6-methylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodo-6-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: This compound is used as an intermediate in the synthesis of COX-2 inhibitors and has different functional groups that confer distinct biological activities.
1-(4-Methylpyridin-2-yl)ethanone: Lacking the iodo group, this compound has different reactivity and applications, primarily in the synthesis of flavoring agents and other organic molecules.
Eigenschaften
CAS-Nummer |
1393532-96-1 |
|---|---|
Molekularformel |
C8H8INO |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
1-(4-iodo-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3 |
InChI-Schlüssel |
PSHUBIWIIKEKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)

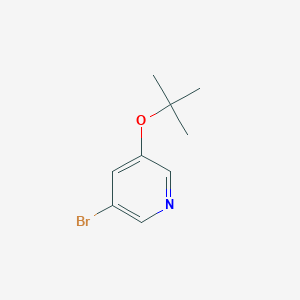
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
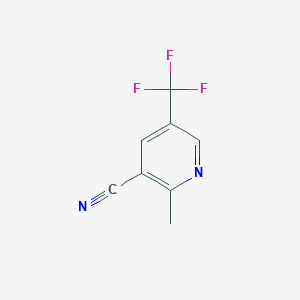
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
